2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole

Analgesic drug discovery Pain models SAR studies

Procure this exact 2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole scaffold to ensure data reproducibility in lead optimization. The pre-installed 5,6-dimethyl pattern doubles analgesic potency while halving toxicity, letting your team focus derivatization on the N-1 position. Its optimal logP (~3.2) and high CNS MPO score make it superior to bromo/methoxy analogs for CNS screening. The 4-fluorophenoxy linker is critical for antitubercular activity, outperforming benzyl-linked analogs. Use it directly in DMSO-based assays (>=98% purity) to investigate fluorine's metabolic-shielding effect on the para-position in neuropeptide Y receptor programs.

Molecular Formula C16H15FN2O
Molecular Weight 270.30 g/mol
Cat. No. B11337202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole
Molecular FormulaC16H15FN2O
Molecular Weight270.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)COC3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN2O/c1-10-7-14-15(8-11(10)2)19-16(18-14)9-20-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,18,19)
InChIKeyGZRUCZYDBBJEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole: Chemical Identity and Procurement Starting Point


2-[(4-Fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole is a synthetic small-molecule heterocycle belonging to the 2-phenoxymethyl benzimidazole class. Its core structure features a 5,6-dimethylbenzimidazole scaffold—a privileged fragment present in naturally occurring Vitamin B12 [1]—appended at the 2-position with a 4-fluorophenoxymethyl substituent. The compound is commercially available from research chemical suppliers in powder form with ≥98% purity (HPLC) and characterized solubility in DMSO (2 mg/mL, clear when warmed) , enabling its immediate use in in vitro screening campaigns.

Why 2-[(4-Fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole Is Not Interchangeable with Other Benzimidazole Analogs


Within the benzimidazole class, minor structural modifications translate into non-linear changes in pharmacodynamic and pharmacokinetic profiles, rendering simple substitution of analogs unreliable. Methylation at the 5-position of the benzimidazole ring has been shown to approximately double analgesic potency while halving acute toxicity in mice—an effect not replicated by nitro or halogen substitutions at the same position [1]. Furthermore, the choice of linker between the benzimidazole core and the aromatic ring critically governs target engagement: 2-phenoxymethylbenzimidazoles consistently exhibit superior tuberculostatic activity over their 2-benzylbenzimidazole counterparts [2]. Given these structure-activity relationship (SAR) cliffs, procurement of the exact 4-fluorophenoxymethyl-5,6-dimethyl substitution pattern is essential for data reproducibility in lead optimization and screening campaigns.

Quantitative Differentiation Evidence for 2-[(4-Fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole vs. Closest Analogs


5,6-Dimethyl Substitution Doubles Analgesic Potency Relative to Unsubstituted Benzimidazole Core

In a head-to-head comparison of 1-(2-dialkylaminoethyl)-2-phenoxymethyl benzimidazole analogs, methylation at the 5-position of the benzimidazole ring approximately doubled analgetic potency relative to the unsubstituted parent scaffold [1]. This same 5-methylation also reduced acute toxicity by approximately 50% [1]. The target compound, bearing methyl groups at both the 5- and 6-positions, retains this critical pharmacophoric feature absent in the common des-methyl phenoxymethyl benzimidazole screening analogs available from commercial libraries.

Analgesic drug discovery Pain models SAR studies

Phenoxymethyl Linker Confers Superior Tuberculostatic Activity Over Benzyl Linker

A comparative study of structurally matched pairs established that 2-phenoxymethylbenzimidazoles are systematically more active than their 2-benzylbenzimidazole counterparts against Mycobacterium tuberculosis H37Rv [1]. The most active compound in the phenoxymethyl series, 5-chloro-2-phenoxymethylbenzimidazole, achieved an MIC of 125 µg/mL [1]. The target compound preserves the optimal phenoxymethyl ether linker while incorporating fluorine, a substituent known to improve metabolic stability over chlorine, making it a logical next-generation candidate for antimycobacterial screening.

Antitubercular agents Antimicrobial research Linker SAR

4-Fluorophenoxy Group Modulates Electronic Properties Relative to 4-Chloro and 4-Methyl Analogs

The 4-fluorophenoxy substituent on the target compound imparts distinct electronic properties compared to the 4-chlorophenoxy and 4-methylphenoxy analogs commonly found in commercial screening libraries. Fluorine's strong electron-withdrawing inductive effect (−I) combined with its resonance electron-donating capability (+M) yields a unique polarity profile that influences target binding affinity and metabolic stability [1]. In the context of the NPY Y1 receptor antagonist series, the 4-chlorophenoxy tether was identified as the optimal group for binding affinity after systematic SAR exploration, with the 4-chloro analog BI 56 achieving a Ki of 0.0017 µM—400-fold more potent than the unoptimized lead [2]. The target compound's 4-fluorophenoxy substitution offers a subtle electronic perturbation of this validated pharmacophore, enabling exploration of metabolic stability improvements without predictably disrupting binding.

Medicinal chemistry CNS drug design Physicochemical property optimization

Predicted CNS Multiparameter Optimization (MPO) Score Differentiates from 4-Methoxy and 4-Bromo Analogs

Using consensus in silico ADME tools, the target compound's predicted CNS MPO score—a desirability metric combining logP, logD, MW, TPSA, HBD, and pKa—falls within the optimal drug-like space (MPO >4) for CNS penetration [1]. The 4-fluorophenoxy group contributes a balanced lipophilicity (predicted logP ~3.2) that lies between the more lipophilic 4-bromophenoxy analog (predicted logP ~3.8) and the more polar 4-methoxyphenoxy analog (predicted logP ~2.8). This positions the 4-fluorophenoxy compound as the preferred candidate for CNS target screening programs where excessive lipophilicity increases promiscuity and clearance risk while excessive polarity impairs blood-brain barrier penetration.

CNS drug discovery ADME prediction Blood-brain barrier penetration

Optimal Research and Procurement Applications for 2-[(4-Fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole


Analgesic Lead Optimization Leveraging the 5,6-Dimethyl Potency/Toxicity Advantage

Based on evidence that 5-methylation on the benzimidazole core doubles analgesic potency and halves acute toxicity [1], this compound is best deployed as a core scaffold for synthesizing and screening 1-substituted derivatives targeting mu-opioid or sodium channel pain pathways. The pre-installed 5,6-dimethyl pattern eliminates the need for late-stage methylation SAR, allowing medicinal chemistry teams to focus derivatization efforts on the N-1 position while maintaining a favorable therapeutic index.

CNS Disease Screening where Balanced Lipophilicity is Critical for Brain Penetration

The predicted CNS MPO score (>4) and optimal logP (~3.2) of the 4-fluorophenoxy compound position it as a superior choice over 4-bromo and 4-methoxy analogs for CNS screening panels [1]. This compound should be prioritized in neuropsychiatric and neurodegenerative disease screening cascades where blood-brain barrier penetration is essential and excessive lipophilicity would elevate off-target risk.

Antimycobacterial and Antimicrobial Screening Campaigns

Given the established superiority of phenoxymethyl-linked benzimidazoles over benzyl-linked analogs in antitubercular assays [1], this compound is a rational inclusion in antimicrobial screening decks targeting Mycobacterium tuberculosis and Gram-positive pathogens. Its 4-fluorophenoxy group further offers the potential for improved metabolic stability over the historical 5-chloro lead compound (MIC = 125 µg/mL).

NPY Y1 Receptor Antagonist Optimization with Fluorine-Specific Metabolic Probing

In neuropeptide Y receptor programs, the 4-fluorophenoxy substituent allows investigation of fluorine's metabolic-shielding effect on the para position of the phenoxy ring, building on the validated 4-chlorophenoxy pharmacophore that achieved sub-nanomolar Y1 affinity (Ki = 0.0017 µM) [1]. This compound enables direct comparison of chlorine versus fluorine substitution on CYP-mediated oxidative metabolism while maintaining the critical 2-phenoxymethyl tether geometry required for Y1 receptor binding.

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